molecular formula C5H5N3O3 B1280307 6-Amino-5-nitropyridin-2-OL CAS No. 211555-30-5

6-Amino-5-nitropyridin-2-OL

Cat. No. B1280307
M. Wt: 155.11 g/mol
InChI Key: JFGLOZOVAGYLKU-UHFFFAOYSA-N
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Description

The compound "6-Amino-5-nitropyridin-2-OL" is closely related to the class of compounds that include pyridine derivatives, which are characterized by their nitrogen-containing heterocyclic ring structure. These compounds are of significant interest due to their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The papers provided discuss related compounds, such as 2-amino-5-nitropyridinium salts and 2-aminopyrimidines with nitroso substituents, which share some structural similarities with 6-Amino-5-nitropyridin-2-OL, particularly in terms of the presence of amino and nitro groups on a pyridine or pyrimidine ring.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-nitropyridinium salts, involves the formation of centrosymmetric double layers with cations and phosphite anions, as described in the first paper . Although the exact synthesis of 6-Amino-5-nitropyridin-2-OL is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the use of nitration reactions to introduce the nitro group and subsequent functionalization to add the amino group.

Molecular Structure Analysis

The molecular structure of related compounds exhibits interesting features such as centrosymmetric clusters and extensive hydrogen bonding, which contribute to the stability and properties of the material . For 6-Amino-5-nitropyridin-2-OL, one would expect similar molecular interactions, including hydrogen bonds, which could influence the compound's crystal packing and potentially its optical properties.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 6-Amino-5-nitropyridin-2-OL. However, based on the related compounds, it is likely that the amino and nitro groups on the pyridine ring would be reactive sites. The amino group could participate in the formation of hydrogen bonds or act as a nucleophile in substitution reactions, while the nitro group could be involved in redox reactions or serve as an electrophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-nitropyridin-2-OL can be partially deduced from the properties of similar compounds. For instance, the presence of strong hydrogen bonds in the 2-amino-5-nitropyridinium salt suggests that 6-Amino-5-nitropyridin-2-OL could also exhibit strong intermolecular interactions, potentially affecting its melting point, solubility, and stability . The electronic structure of the related nitroso compounds indicates that 6-Amino-5-nitropyridin-2-OL may have a polarized molecular-electronic structure, which could influence its reactivity and interaction with other molecules .

Scientific Research Applications

  • Antitumor and Antimitotic Activity : 6-Amino-5-nitropyridin-2-OL derivatives have shown potential as antitumor agents. They are precursors to active compounds like ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are potent antimitotic agents. These compounds inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, a possible action mechanism for their antitumor activity (Temple et al., 1992).

  • Peptide Activation and Disulfide Formation : In peptide chemistry, 6-Amino-5-nitropyridin-2-OL derivatives, like 2,2′-dithiobis(5-nitropyridine), are effective for activating the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This application is significant in the preparation of cytochrome model peptides (Rabanal et al., 1996).

  • Nucleoside Analogues in DNA and RNA : Derivatives of 6-Amino-5-nitropyridin-2-OL, like cyano-dZ, show promise in expanding the nucleobase pair possibilities in DNA and RNA. These analogues form Watson-Crick pairs with complementary purine analogues, adding a third nucleobase pair to DNA and RNA (Kim, Chen, & Benner, 2012).

  • Anticoccidial Activity : Certain nitropyridinecarboxamides, which are isomers of 5-nitronicotinamide, exhibit potent anticoccidial activity. These compounds are effective against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977).

  • Chemical Synthesis and Applications : 6-Amino-5-nitropyridin-2-OL derivatives are used in chemical synthesis for various applications. For example, the formation of 5-amino- and 7-amino-6-azaoxindole derivatives involves the use of these compounds (Tzvetkov & Müller, 2012).

  • Electroorganic Synthesis : The compound is used in electroorganic synthesis, like the synthesis of 6-aminonicotinic acid, showcasing its utility in organic chemistry (Raju, Mohan, & Reddy, 2003).

  • Vibrational Spectroscopy and Structural Analysis : Studies have been conducted on the vibrational spectroscopy and structural analysis of 2-amino-5-nitropyridine, providing insights into its molecular structure and physical properties (Oszust et al., 2009).

  • Fluorescent Probes for Metal Detection : Derivatives of 6-Amino-5-nitropyridin-2-OL are used in the development of fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media, which has applications in environmental monitoring and biochemistry (Singh et al., 2020).

Safety And Hazards

The safety information for “6-Amino-5-nitropyridin-2-OL” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLOZOVAGYLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457865
Record name 6-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitropyridin-2-OL

CAS RN

211555-30-5
Record name 6-Amino-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211555-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-nitropyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-5-NITROPYRIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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